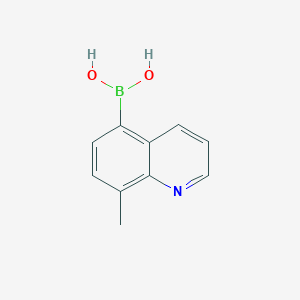

8-Methylquinoline-5-boronic acid

Description

Significance of Boronic Acids in Organic Synthesis and Medicinal Chemistry

Boronic acids, characterized by a carbon-boron bond with two hydroxyl groups attached to the boron atom, are a cornerstone of modern organic chemistry. wikipedia.org Their stability, generally low toxicity, and versatile reactivity make them indispensable reagents. nih.gov One of their most prominent roles is in the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds. nih.govsigmaaldrich.com This reaction has revolutionized the synthesis of complex molecules, including pharmaceuticals and agrochemicals. boronmolecular.com

Beyond their utility in synthesis, boronic acids have unique physicochemical properties that are attractive for medicinal chemistry. nih.gov They act as Lewis acids and can form reversible covalent complexes with molecules containing vicinal diols, such as sugars, and with certain amino acids and hydroxamic acids. wikipedia.orglabinsights.nl This ability to interact with biological molecules has led to their investigation in the development of sensors for analytes like carbohydrates and amino acids. boronmolecular.comlabinsights.nl Furthermore, the boronic acid functional group is a key feature in some therapeutic agents, where it can interact with the active sites of enzymes. wikipedia.org For instance, boronic acid derivatives have been explored as inhibitors for various enzymes, including serine proteases. wikipedia.orgsigmaaldrich.com

The Quinoline (B57606) Scaffold in Chemical and Biological Systems

The quinoline scaffold, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a privileged structure in medicinal chemistry. nih.govresearchgate.net This motif is present in a wide array of natural products, such as the antimalarial alkaloid quinine, and serves as the core of numerous synthetic drugs. researchgate.netbenthamdirect.com The versatility of the quinoline ring system allows for the synthesis of a large number of derivatives with diverse biological activities. nih.gov

Quinoline-based compounds have demonstrated a broad spectrum of pharmacological properties, including anticancer, antimicrobial, antiviral, and antiparasitic activities. nih.govbenthamdirect.comnih.gov The planar nature of the quinoline ring allows it to intercalate with DNA, and its derivatives have been investigated as inhibitors of various enzymes, including tyrosine kinases and topoisomerases. nih.gov The continued exploration of quinoline derivatives highlights their importance in the quest for new and effective therapeutic agents. benthamdirect.com

Positioning of 8-Methylquinoline-5-boronic Acid within the Chemical Literature

This compound combines the key features of both boronic acids and quinolines. The presence of the boronic acid group at the 5-position and a methyl group at the 8-position of the quinoline ring makes it a unique building block for the synthesis of more complex, substituted quinoline derivatives. While specific, in-depth research on this compound itself is not extensively detailed in publicly available literature, its constituent parts suggest its potential utility. The boronic acid moiety allows for its participation in cross-coupling reactions, enabling the introduction of the 8-methylquinoline (B175542) scaffold into larger molecules. This could be of interest in the development of new materials or in the synthesis of novel compounds for biological screening. The methyl group at the 8-position can influence the steric and electronic properties of the molecule, potentially modulating its reactivity and biological activity.

Below are the chemical and physical properties of this compound:

| Property | Value |

| Molecular Formula | C₁₀H₁₀BNO₂ |

| Molecular Weight | 187.00 g/mol |

| CAS Number | 1025010-58-5 |

| Appearance | Solid |

Table 1: Chemical and Physical Properties of this compound. Data sourced from cymitquimica.comscbt.com

The study of related compounds, such as 8-quinolinylboronic acid, provides some insight into the potential applications of this compound. 8-Quinolinylboronic acid has been utilized in various chemical transformations, including Suzuki-Miyaura coupling reactions and copper-catalyzed azidations. sigmaaldrich.com This suggests that this compound could similarly serve as a versatile reagent in organic synthesis.

Structure

2D Structure

Propriétés

IUPAC Name |

(8-methylquinolin-5-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BNO2/c1-7-4-5-9(11(13)14)8-3-2-6-12-10(7)8/h2-6,13-14H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFARJKOFXMGAPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C2C=CC=NC2=C(C=C1)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50405824 | |

| Record name | 8-Methylquinoline-5-boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50405824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1025010-58-5 | |

| Record name | B-(8-Methyl-5-quinolinyl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1025010-58-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Methylquinoline-5-boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50405824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 8 Methylquinoline 5 Boronic Acid and Its Derivatives

Direct Borylation Strategies

Direct borylation methods introduce a boronic acid or boronate ester group directly onto the quinoline (B57606) scaffold. These strategies are often favored for their efficiency and atom economy, converting a C-H or C-X (where X is a halogen) bond into a C-B bond in a single step.

Transition-Metal-Catalyzed Borylation of Halogenated Quinolines

One of the most robust and widely used methods for synthesizing aryl boronic acids is the transition-metal-catalyzed cross-coupling reaction between a haloarene and a diboron (B99234) reagent. For the synthesis of 8-methylquinoline-5-boronic acid, this involves the reaction of a 5-halo-8-methylquinoline (typically 5-bromo- or 5-iodo-8-methylquinoline) with a diboron compound like bis(pinacolato)diboron (B136004) (B₂pin₂).

This reaction is typically catalyzed by palladium complexes. A common catalytic system involves a palladium(0) source, which can be generated in situ from a palladium(II) precursor such as palladium(II) acetate (B1210297) (Pd(OAc)₂) or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), in the presence of a phosphine (B1218219) ligand and a base. The base, often a mild one like potassium acetate (KOAc), is crucial for facilitating the transmetalation step in the catalytic cycle. The reaction is usually carried out in an anhydrous, aprotic solvent such as dioxane or dimethyl sulfoxide (B87167) (DMSO) at elevated temperatures. The initial product is the pinacol (B44631) boronate ester, which can be readily hydrolyzed to the target boronic acid during aqueous workup or by subsequent treatment with an acid.

A one-pot process has been developed for the synthesis of 8-arylquinolines which proceeds via a palladium-catalyzed borylation of a quinoline-8-yl halide, followed by a subsequent Suzuki-Miyaura coupling. This demonstrates the utility of in situ generated quinoline boronic esters as intermediates for further functionalization.

| Aryl Halide | Boron Source | Catalyst / Ligand | Base | Solvent | Yield |

|---|---|---|---|---|---|

| Aryl Bromide/Iodide | Bis(pinacolato)diboron | Pd(dppf)Cl₂ | Potassium Acetate | Dioxane | Good to Excellent |

| Aryl Chloride | Tetrahydroxydiboron | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene (B28343)/H₂O | High |

| Heteroaryl Bromide | Pinacolborane | Pd(dba)₂ / XPhos | Et₃N | THF | Good |

Palladium-Catalyzed Direct Borylation Methods

Direct C-H borylation is an increasingly important strategy that avoids the pre-functionalization step of halogenation. While iridium catalysts are often noted for their high regioselectivity in the C-H borylation of heterocycles, palladium catalysts have also been employed. For quinoline derivatives, the intrinsic directing-group ability of the ring nitrogen can guide the borylation to specific positions.

However, achieving regioselectivity at the C5 position of 8-methylquinoline (B175542) can be challenging. Palladium-catalyzed C-H functionalization of quinoline N-oxides has been shown to be highly selective for the C8 position. acs.org This selectivity is governed by the formation of a stable palladacycle intermediate. Achieving C5 selectivity with 8-methylquinoline would require overcoming the inherent reactivity of other positions, such as the C8 or the methyl group C-H bonds, which are also susceptible to activation. acs.org Research in this area focuses on the design of specific ligands and reaction conditions that can favor the desired C5-borylated product over other isomers.

Base-Mediated Borylation of Aryl/Heteroaryl Halides

While transition-metal catalysis is dominant, metal-free borylation methods offer valuable alternatives, avoiding potential metal contamination in the final products. One fundamental approach is the halogen-metal exchange of a haloquinoline followed by electrophilic trapping. This typically involves reacting 5-bromo-8-methylquinoline (B1275203) with a strong organometallic base, such as n-butyllithium (n-BuLi) or a Grignard reagent, at low temperatures to generate a quinolinyl-lithium or -magnesium species. This highly reactive intermediate is then quenched with a boron electrophile, most commonly a trialkyl borate (B1201080) like trimethyl borate (B(OMe)₃), followed by acidic hydrolysis to yield the boronic acid. organic-chemistry.org While effective, this method's utility can be limited by its requirement for cryogenic temperatures and its intolerance to many functional groups.

More recently, base-mediated borylations using diboron reagents have been developed. These reactions can sometimes be promoted by simple bases like potassium carbonate, potentially proceeding through a radical mechanism or an alternative pathway that bypasses the need for a transition metal catalyst. organic-chemistry.org

Indirect Synthesis via Functional Group Interconversion

Indirect methods involve synthesizing the boronic acid from a precursor that already contains the 8-methylquinoline core but requires modification of a different functional group at the C5 position.

Conversion of Quinoline Carbaldehydes to Boronic Acids

The synthesis of this compound can also be envisioned starting from 8-methylquinoline-5-carbaldehyde. Although not a common route, the conversion of an aryl aldehyde to a boronic acid is chemically feasible through several multi-step pathways.

One potential sequence involves the reduction of the aldehyde to the corresponding alcohol (5-hydroxymethyl-8-methylquinoline), followed by conversion of the alcohol to a halide (e.g., 5-bromomethyl-8-methylquinoline), and subsequent borylation. However, a more direct transformation from an aldehyde to a boronic acid is not a standard, single-step reaction. Another approach involves the addition of arylboronic acids to aldehydes, catalyzed by palladium or ruthenium, to form carbinol derivatives, but this builds complexity rather than converting the aldehyde to a boronic acid. acs.orgnih.govnih.gov

Derivatization of Quinoline Halides for Boronic Acid Precursors

The success of the transition-metal-catalyzed borylation strategies described in section 2.1.1 is entirely dependent on the availability of the corresponding halogenated precursors, namely 5-halo-8-methylquinolines. Therefore, the synthesis of these precursors is a critical step.

The regioselective halogenation of 8-substituted quinolines at the C5 position is a well-established process. The electronic properties of the quinoline ring system direct electrophilic substitution preferentially to the C5 and C8 positions. With the C8 position already occupied by a methyl group, the C5 position becomes the primary site for halogenation.

An operationally simple and metal-free protocol has been developed for the highly regioselective C5-halogenation of various 8-substituted quinolines. nih.govrsc.orgresearchgate.net This method employs inexpensive and atom-economical trihaloisocyanuric acids (such as trichloroisocyanuric acid, TCCA, or tribromoisocyanuric acid, TBCA) as the halogen source. nih.govrsc.orgresearchgate.net The reactions typically proceed at room temperature under an open atmosphere, offering an efficient and economical route to C5-halogenated quinolines with excellent functional group tolerance. nih.govrsc.orgresearchgate.net For instance, the reaction of 8-methylquinoline with TCCA yields the C5-chlorinated product as the major isomer. nih.gov

| Substrate | Reagent | Conditions | Position Selectivity | Reference |

|---|---|---|---|---|

| 8-Methylquinoline | Trichloroisocyanuric Acid (TCCA) | Room Temp, Air | C5 (Major) | nih.gov |

| 8-Methylquinoline | Tribromoisocyanuric Acid (TBCA) | Room Temp, Air | CH₂Br (Major), C5-Br (Minor) | nih.gov |

| 8-Amidoquinoline | N-Bromosuccinimide (NBS) | FeCl₃ catalyst, H₂O | C5 | mdpi.com |

| 8-Methoxyquinoline | N-Chlorosuccinimide (NCS) | H₂O, 80 °C | C5 | rsc.org |

Green Chemistry Approaches in this compound Synthesis

Traditional methods for the synthesis of quinoline derivatives often involve harsh reaction conditions, toxic reagents, and generate significant waste. researchgate.net In contrast, modern synthetic chemistry is increasingly guided by the principles of green chemistry, aiming to develop more sustainable and environmentally benign processes. researchgate.net These principles are being applied to the synthesis of quinolines and their subsequent functionalization to boronic acids. researchgate.netresearchgate.net

A significant advancement in the green synthesis of quinoline boronic acids is the use of transition-metal-catalyzed C-H bond activation and borylation. nih.govacs.org This methodology allows for the direct introduction of a boryl group onto the quinoline scaffold, avoiding the need for pre-functionalized starting materials, thus improving atom economy and reducing the number of synthetic steps. researchgate.net Iridium-catalyzed C-H borylation has emerged as a particularly effective method for the synthesis of arylboronates, including quinoline-based structures. nih.govrsc.org The use of heterogeneous catalysts, such as iridium supported on silica (B1680970), further enhances the green credentials of the process by allowing for catalyst recycling and minimizing metal contamination of the product. nih.gov

The choice of solvent is another critical aspect of green synthesis. The use of environmentally friendly solvents like glycerol (B35011) is being explored for the synthesis of the quinoline nucleus itself. researchgate.net For the borylation step, while organic solvents are common, research is ongoing to replace them with greener alternatives. Microwave-assisted synthesis has also been shown to accelerate quinoline synthesis, often leading to higher yields in shorter reaction times and with reduced energy consumption. researchgate.netmdpi.com

Below is a table summarizing various catalytic systems used in the borylation of quinolines, highlighting aspects relevant to green chemistry.

| Catalyst System | Substrate Scope | Solvent | Key Green Chemistry Aspects |

| [Ir(OMe)(cod)]₂ / Si-SMAP | Quinolones | Not specified | Heterogeneous catalyst (silica-supported phosphine ligand) allowing for potential recycling. nih.gov |

| Iridium / dtbpy | Quinolines | Not specified | High regioselectivity, reducing waste from unwanted isomers. rsc.org |

| Rhodium(I) complex | Quinolines | n-octane | Study of C-H activation provides insights for catalyst design. acs.org |

| Nafion NR50 | Anilines and Aldehydes | Ethanol | Recyclable solid acid catalyst, environmentally friendly solvent, microwave irradiation. mdpi.com |

Stereoselective and Regioselective Synthesis of Analogues

The functional properties of 8-methylquinoline derivatives are highly dependent on the position and stereochemistry of substituents. Therefore, controlling the regioselectivity of reactions on the quinoline ring is of paramount importance.

The regioselectivity of C-H functionalization reactions on quinolines is influenced by a combination of steric and electronic factors. rsc.org The nitrogen atom in the quinoline ring plays a crucial role in directing incoming electrophiles or metal catalysts. For instance, in the iridium-catalyzed borylation of quinolines, the reaction can be directed to specific positions based on the ligand environment of the metal and the substitution pattern of the quinoline. rsc.org While C2 functionalization is common, selective functionalization at other positions, such as C5 or C8, can be achieved by carefully tuning the reaction conditions and catalyst. acs.org

For example, site-selective C-H borylation of quinoline derivatives at the C8 position has been successfully achieved using a heterogeneous iridium catalyst system with a silica-supported phosphane ligand. nih.gov In other cases, the inherent electronic properties of the quinoline ring can be exploited. For instance, iron(III)-catalyzed halogenation of 8-amidoquinolines proceeds with high regioselectivity at the C5 position in water, demonstrating that the choice of catalyst and directing group can overcome the inherent reactivity patterns of the quinoline nucleus. mdpi.com The synthesis of analogues with specific stereochemistry, particularly when a chiral center is introduced, often relies on the use of chiral catalysts or starting materials derived from the chiral pool. rsc.org

The following table details examples of regioselective functionalization of quinoline derivatives.

| Reaction | Substrate | Reagents/Catalyst | Position of Functionalization |

| C-H Borylation | Quinolines | [Ir(OMe)(cod)]₂ / Si-SMAP | C8 nih.gov |

| C-H Halogenation | 8-Amidoquinolines | Fe(NO₃)₃·9H₂O, NBS/Br₂ | C5 mdpi.com |

| C-H Alkylation | 8-Methylquinoline | Rh(III) complexes | C2 and C4 acs.org |

| C(sp³)-H Amidation | 8-Methylquinolines | [(p-cymene)RuCl₂]₂, Azides | Methylene group of 8-methyl researchgate.net |

Advanced Reaction Mechanisms and Catalysis Involving 8 Methylquinoline 5 Boronic Acid

Role in Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. snnu.edu.cn This palladium-catalyzed reaction typically involves the coupling of an organoboron compound, such as a boronic acid, with an organic halide or triflate. wikipedia.org 8-Methylquinoline-5-boronic acid serves as a valuable building block in these reactions, contributing to the synthesis of complex biaryl and heteroaryl structures.

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key elementary steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgchemrxiv.org

Oxidative Addition: The cycle commences with the oxidative addition of an organic halide to a low-valent palladium(0) complex. This step involves the insertion of the palladium atom into the carbon-halide bond, resulting in the formation of a square-planar palladium(II) species. libretexts.orgyonedalabs.com The specific nature of the active palladium(0) species, whether it is a 14-electron or a more reactive 12-electron complex, can be influenced by the supporting ligands. chemrxiv.org

Transmetalation: Following oxidative addition, the transmetalation step occurs, wherein the organic group from the boronic acid is transferred to the palladium(II) center. wikipedia.org This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species. wikipedia.org The exact mechanism of this transfer has been a subject of extensive study, with evidence suggesting the formation of intermediates involving a palladium-oxygen-boron linkage. chemrxiv.orgillinois.edu The base plays a crucial role in this step, not only by activating the boronic acid but also by participating in the exchange of the halide ligand on the palladium complex. researchgate.net

Reductive Elimination: The final step of the catalytic cycle is reductive elimination, where the two organic groups on the palladium(II) complex couple and are eliminated as the final biaryl product. libretexts.org This process regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle. wikipedia.org Studies have shown that reductive elimination typically proceeds from a cis-isomeric complex and is an intramolecular process. libretexts.org

The efficiency and scope of Suzuki-Miyaura reactions are profoundly influenced by the choice of catalyst and ligands. The selection of an appropriate ligand is critical for stabilizing the palladium catalyst, promoting the elementary steps of the catalytic cycle, and preventing catalyst deactivation. nih.gov

For couplings involving sterically demanding substrates, such as those that might be formed using this compound, the use of bulky and electron-rich phosphine (B1218219) ligands is often beneficial. rsc.org These ligands can enhance the rate of oxidative addition and reductive elimination. illinois.edu Automated high-throughput screening methods have been developed to rapidly optimize reaction conditions, including the selection of the optimal palladium precatalyst, ligand, and reaction temperature. nih.gov For instance, studies have shown that different palladacycle precatalysts paired with various phosphine ligands can exhibit significantly different activities depending on the specific substrates. nih.gov The optimization process also considers factors like catalyst loading and the equivalents of added ligand, as an excess of ligand can sometimes be detrimental to the reaction rate. nih.gov

The choice of base and solvent system is also a critical parameter that requires optimization. torvergata.it For example, in certain Suzuki-Miyaura couplings, potassium carbonate (K2CO3) in toluene (B28343) has been found to be a highly effective combination. torvergata.it The development of preformed palladium(II) catalysts with specific N,O-chelating ligands has also shown promise for conducting these reactions under milder conditions, such as at room temperature. mdpi.com

The presence of the methyl group at the 8-position of the quinoline (B57606) ring in this compound introduces significant steric bulk in proximity to the reacting boronic acid functionality. This steric hindrance can have a notable impact on the reactivity of the molecule in Suzuki-Miyaura coupling reactions.

Steric hindrance can influence both the rate and the feasibility of the coupling reaction. In general, sterically demanding coupling partners can lead to reduced reaction rates. torvergata.it This is often attributed to the difficulty in bringing the sterically encumbered substrates together at the palladium center during the transmetalation and reductive elimination steps. However, the use of specialized ligands designed to accommodate sterically hindered substrates can often overcome these challenges. For example, ligands like AntPhos have proven effective in promoting the coupling of di-ortho-substituted aryl halides with secondary alkylboronic acids, a transformation that is challenging due to steric constraints. rsc.org The unique structure of such ligands can create a specific coordination environment around the palladium atom that facilitates the coupling of bulky partners. rsc.org

While the Suzuki-Miyaura reaction is known for its broad substrate scope, there are inherent limitations, particularly when dealing with certain classes of substrates. nih.govnih.gov The stability of the boronic acid itself can be a limiting factor. For instance, some electron-deficient heteroarylboronic acids are prone to protodeboronation, a process where the carbon-boron bond is cleaved by a proton source. nih.gov To address this instability, various derivatives of boronic acids, such as boronic esters (e.g., pinacol (B44631) esters) and trifluoroborate salts, have been developed to increase shelf-life and stability under reaction conditions. nih.govnih.gov

The nature of the coupling partner (the organic halide) also significantly affects the reaction outcome. Couplings involving heterocyclic partners can be particularly challenging. nih.gov However, the development of highly active catalyst systems, often employing bulky, electron-rich phosphine ligands like SPhos and XPhos, has expanded the scope to include a wide range of heteroarylboronic acids and their coupling with various aryl and heteroaryl halides. nih.gov Despite these advances, the coupling of two heterocyclic partners remains a significant challenge in cross-coupling chemistry. nih.gov

C-H Activation and Functionalization Strategies

Direct C-H bond activation and functionalization have emerged as powerful and atom-economical strategies for the synthesis of complex organic molecules. These methods avoid the pre-functionalization of substrates, which is often required in traditional cross-coupling reactions.

A notable advancement in C-H functionalization is the ruthenium(II)-catalyzed monoarylation of the C(sp³)–H bond of the 8-methyl group in quinolines using arylboronic acids. nih.govscilit.comacs.org This reaction provides a direct route to the synthesis of 8-benzyl quinoline derivatives.

The reaction is typically catalyzed by a ruthenium complex, such as [Cl₂Ru(p-cymene)]₂, and demonstrates high chemoselectivity for monoarylation, avoiding polyarylated byproducts. nih.govscilit.comacs.org The transformation exhibits a broad substrate scope, tolerating a variety of functional groups on both the 8-methyl quinoline and the arylboronic acid partner. nih.gov Mechanistic investigations, including control experiments and deuterium (B1214612) labeling studies, have been performed to elucidate the reaction pathway. nih.gov This methodology represents an efficient and direct approach to functionalizing the unactivated C(sp³)–H bond of the methyl group in 8-methyl quinolines.

Data Tables

Table 1: Substrate Scope in Ruthenium(II)-Catalyzed C(sp³)-H Monoarylation of 8-Methyl Quinolines

| Entry | 8-Methylquinoline (B175542) Derivative | Arylboronic Acid | Product | Yield (%) |

| 1 | 8-Methylquinoline | Phenylboronic acid | 8-Benzylquinoline | 85 |

| 2 | 8-Methylquinoline | 4-Methylphenylboronic acid | 8-(4-Methylbenzyl)quinoline | 82 |

| 3 | 8-Methylquinoline | 4-Methoxyphenylboronic acid | 8-(4-Methoxybenzyl)quinoline | 78 |

| 4 | 8-Methylquinoline | 4-Fluorophenylboronic acid | 8-(4-Fluorobenzyl)quinoline | 80 |

| 5 | 6-Chloro-8-methylquinoline | Phenylboronic acid | 8-Benzyl-6-chloroquinoline | 75 |

Note: The data in this table is representative and compiled from findings in the cited literature. nih.govscilit.comacs.org

Ruthenium(II)-Catalyzed C(sp3)-H Monoarylation of 8-Methyl Quinolines with Arylboronic Acids

Chemoselectivity and Regioselectivity

In Rhodium(III)-catalyzed reactions involving 8-methylquinolines, remarkable selectivity is often observed. For instance, in the methylation of 8-methylquinolines using organoboron reagents like potassium methyltrifluoroborate, the reaction displays complete chemoselectivity and regioselectivity. acs.orgacs.org Methylation occurs exclusively at the C(sp³)–H bond of the 8-methyl group, yielding the monomethylated product. acs.orgacs.org No competing methylation at the C2 position of the quinoline ring or dimethylation of the methyl group is detected. acs.orgacs.org This high degree of selectivity underscores the directing power of the quinoline nitrogen and the specific mechanism of C–H activation at the methyl group.

Similarly, the Rh(III)-catalyzed arylation of 8-methylquinolines with arylsilanes demonstrates excellent chemo- and regioselectivity, providing an efficient method for mono-arylation at the C(sp³)–H position. bohrium.com The alkenylation of 8-methylquinolines with alkynes, catalyzed by a [{Cp*RhCl₂}₂] complex, also proceeds with high regio- and stereoselectivity to furnish 8-allylquinolines. nih.gov This consistent and predictable selectivity is a cornerstone of the synthetic utility of 8-methylquinoline derivatives in C–H functionalization catalysis. bohrium.comnih.gov

Mechanistic Studies and Control Experiments

Mechanistic investigations into these catalytic systems provide insight into the reaction pathways. In the Rh(III)-catalyzed methylation of 8-methylquinolines, deuterium labeling experiments revealed that the C–H bond cleavage is an irreversible step. acs.org The determination of the kinetic isotope effect (KIE) through competition and parallel experiments suggested that this C–H bond cleavage is likely the rate-determining step of the reaction. acs.org

A key piece of evidence supporting the proposed mechanism was the synthesis and use of a five-membered rhodacycle intermediate. acs.org When this isolated rhodacycle was used as the catalyst, it successfully produced the methylated product, confirming its role as a key intermediate in the catalytic cycle. acs.org This cycle is thought to begin with the formation of an active Rh(III) species, which then coordinates with the 8-methylquinoline and undergoes C–H activation to form the rhodacycle. acs.org Subsequent ligand exchange with the organoboron reagent, followed by reductive elimination, yields the final product and regenerates the active catalyst. acs.org

Rhodium(III)-Catalyzed C(sp³)-H Methylation and Alkylation of 8-Methylquinolines with Organoborons

The functionalization of unactivated C(sp³)–H bonds is a significant challenge in organic synthesis. Rhodium(III) catalysis has emerged as a powerful tool for this purpose, with 8-methylquinolines serving as ideal substrates due to the directing effect of the quinoline nitrogen. acs.orgnih.gov This enables the selective methylation and alkylation of the primary C(sp³)–H bonds of the methyl group using various coupling partners, including organoboron reagents. acs.org

Regioselective Functionalization of Unactivated C(sp³)–H Bonds

The Rh(III)-catalyzed methylation of 8-methylquinolines with reagents such as potassium methyltrifluoroborate or methylboronic acid is a prime example of regioselective C(sp³)–H bond activation. acs.org The reaction exclusively targets the primary C(sp³)–H bonds of the methyl group, a testament to the directing group's ability to position the rhodium catalyst precisely for C-H cleavage. acs.orgacs.org This method provides a direct route to monomethylated 8-ethylquinoline (B27807) derivatives with high yields and tolerates a variety of substituents on the quinoline core. acs.org

The broader utility of this approach extends to alkylation with other partners. The cross-coupling of 8-methylquinolines with maleimides, for example, represents the first catalytic functionalization of C(sp³)–H bonds with this class of compounds, offering access to succinimide-substituted quinolines. nih.govresearchgate.netacs.org These reactions consistently show that the functionalization occurs selectively at the 8-methyl position, avoiding reactions at other sites like the C(sp²)–H bonds of the aromatic ring. acs.orgnih.gov

Role of Rhodacycle Intermediates

The central mechanistic feature of these Rh(III)-catalyzed reactions is the formation of a five-membered rhodacycle intermediate. acs.orgresearchgate.netnih.gov This key intermediate is formed through the coordination of the quinoline nitrogen to the rhodium center, followed by the activation of a C–H bond of the 8-methyl group. acs.org The stability and reactivity of this cyclometalated species are crucial for the subsequent steps of the catalytic cycle.

Experimental evidence strongly supports the intermediacy of the rhodacycle. A catalytically competent five-membered rhodacycle has been successfully isolated and structurally characterized in the context of alkenylation reactions. nih.gov Furthermore, using this pre-formed rhodacycle as a catalyst in the methylation reaction yielded the desired product, directly implicating it in the reaction pathway. acs.org Mechanistic studies for alkylations with strained olefins like oxabenzonorbornadienes also point to the five-membered rhodacycle as the key intermediate. researchgate.netnih.gov The proposed cycle involves the initial C-H activation to form the rhodacycle, followed by migratory insertion of the coupling partner (e.g., an olefin) into the Rh-C bond, and finally, reductive elimination or protonation to release the product and regenerate the Rh(III) catalyst. researchgate.net

Alkylation with Olefins and Conjugated C=C Multiple Bonds

The scope of Rh(III)-catalyzed C(sp³)–H functionalization of 8-methylquinolines extends to a variety of olefinic coupling partners. Strained olefins, such as oxabenzonorbornadienes, have been successfully employed, with the reaction proceeding to retain the strained ring system. nih.gov This method is notable for its broad substrate scope and tolerance of diverse functional groups. nih.gov

Conjugated C=C multiple bonds, like those in α,β-unsaturated carbonyl compounds and maleimides, are also effective alkylating agents. nih.govresearchgate.netresearchgate.net The reaction with maleimides provides a direct pathway to succinimide-functionalized quinolines. nih.govresearchgate.netacs.org Similarly, coupling with allylic alcohols in aqueous media can produce γ-quinolinyl carbonyl compounds, which are valuable synthetic precursors. rsc.orgnih.govresearchgate.net The reaction with alkynes leads to highly regio- and stereoselective formation of 8-allylquinolines. nih.gov These transformations highlight the versatility of Rh(III) catalysis in forging C(sp³)–C bonds under relatively mild conditions. researchgate.net

Table 1: Examples of Rh(III)-Catalyzed Alkylation of 8-Methylquinoline

| Coupling Partner | Catalyst System | Product Type | Reference |

|---|---|---|---|

| Maleimides | [{Cp*RhCl₂}₂], AgSbF₆, Cu(OAc)₂·H₂O | Succinimide Adducts | nih.gov, researchgate.net, acs.org |

| Oxabenzonorbornadienes | [{Cp*RhCl₂}₂], AgSbF₆, PivOH | Alkylated Quinoline (Ring Retention) | nih.gov |

| Allylic Alcohols | [{Cp*RhCl₂}₂], NaOAc | γ-Quinolyl Carbonyls | rsc.org, nih.gov |

| Internal Alkynes | [{Cp*RhCl₂}₂], AgSbF₆, NaOAc | 8-Allylquinolines | nih.gov |

| α,β-Unsaturated Carbonyls | [{Cp*RhCl₂}₂], AgSbF₆, PivOH | γ-Quinolyl Carbonyls | researchgate.net |

Asymmetric C(sp³)-H Arylation with Chiral Rhodium Complexes

A significant advancement in this field is the development of asymmetric C(sp³)–H functionalization. By employing chiral catalysts, it is possible to introduce stereocenters with high enantioselectivity. Rhodium-catalyzed asymmetric arylation of 8-benzylquinolines with arylboronic acids has been achieved using a BINOL-derived chiral cyclopentadienyl (B1206354) rhodium complex. researchgate.netbohrium.com This method produces a range of enantioenriched triarylmethanes, which are valuable structural motifs, in moderate to good yields and with excellent enantiocontrol (up to 93% ee). researchgate.netbohrium.com

The success of this asymmetric transformation relies on the design of the chiral ligand, which effectively controls the spatial orientation of the substrates around the rhodium center during the C-C bond-forming step. bohrium.com While this specific example uses 8-benzylquinoline, the principle demonstrates the potential for developing enantioselective C(sp³)–H functionalizations of 8-methylquinolines and their derivatives, a key goal in modern synthetic chemistry. bohrium.com

Palladium-Catalyzed C-H Functionalization

The 8-methylquinoline scaffold, a core component of this compound, is an excellent substrate for directed C-H functionalization reactions. nih.gov The nitrogen atom of the quinoline ring acts as an intrinsic chelating group, enabling the formation of stable cyclometallated complexes with transition metals like palladium. nih.gov This chelation directs the catalyst to selectively activate the C(sp³)–H bonds of the 8-methyl group for various transformations. nih.govresearchgate.net

Researchers have developed numerous palladium-catalyzed reactions to modify this methyl group. One such method is the C(sp³)-H biarylation, which uses cyclic diaryliodonium salts as arylating agents in an oxidant-free process. nih.gov This reaction produces a variety of biarylated products that retain an iodo functionality, which can be used for further synthetic modifications. nih.gov Additionally, palladium catalysis facilitates the C(sp³)-H alkylation of the 8-methyl group with various partners, including aziridines, to form functionalized γ-quinolinylpropylamines. nih.govresearchgate.net Other developments include palladium-catalyzed nitration using t-BuONO, which yields 8-(nitromethyl)quinolines. researchgate.net These methods highlight the versatility of palladium catalysis in selectively functionalizing the 8-methyl position, providing pathways to a diverse range of complex quinoline derivatives. nih.gov

| Reaction Type | Catalyst System | Coupling Partner | Functionalization Outcome | Ref. |

| Biarylation | Palladium Catalyst | Cyclic Diaryliodonium Salts | C(sp³)-H arylation of the methyl group | nih.gov |

| Alkylation | Palladium Catalyst | Aziridines | Formation of γ-quinolinylpropylamines | nih.govresearchgate.net |

| Nitration | Palladium Catalyst | t-BuONO | Formation of 8-(nitromethyl)quinolines | researchgate.net |

Metal-Free C-H Functionalization Approaches

In recent years, there has been a significant push towards developing C-H functionalization methods that avoid the use of precious metals. These metal-free approaches offer more sustainable and cost-effective alternatives for modifying organic molecules. For quinoline derivatives, several metal-free strategies have been reported. One notable example is the base-catalyzed hydrazo coupling of 8-hydroxyquinoline (B1678124) with azodicarboxylate esters, demonstrating that C-H functionalization on the quinoline ring can be achieved without any transition metal. rsc.org Research reviews have also begun to consolidate advancements in the direct C(sp³)–H bond functionalization of 8-methylquinolines, covering both metal-catalyzed and emerging metal-free reaction conditions. researchgate.net These developments are crucial for expanding the toolkit of synthetic chemists, allowing for the construction of complex molecules with reduced environmental impact.

C-H Fluorination of 8-Methylquinoline Derivatives with Fluoride (B91410) Reagents

The introduction of fluorine into organic molecules can dramatically alter their biological properties, making C-H fluorination a valuable synthetic tool. nih.gov A significant breakthrough in this area is the palladium-catalyzed C(sp³)–H fluorination of 8-methylquinoline derivatives. nih.govnih.gov This transformation is achieved using a nucleophilic fluoride source, such as silver(I) fluoride (AgF), in conjunction with a hypervalent iodine oxidant like PhI(OAc)₂ or PhI(OPiv)₂. nih.gov

The reaction is believed to proceed through a catalytic cycle where the palladium(II) catalyst engages in a C-H activation step with the 8-methylquinoline substrate, followed by oxidation to a Pd(IV)-fluoride intermediate, which then undergoes reductive elimination to form the C-F bond. nih.gov Initial studies at room temperature showed modest yields, but increasing the temperature to 60 °C led to nearly complete conversion of the starting material. nih.gov

This methodology has been successfully extended to radiofluorination by using the positron-emitting isotope fluorine-18 (B77423) ([¹⁸F]). nih.govosti.gov A robust and automated process for the Pd-mediated C-H radiofluorination of 8-methylquinoline derivatives with no-carrier-added Ag[¹⁸F]F has been developed. osti.govrsc.org This method is compatible with a range of functional groups, including ketones and halogens, though substrates with strongly electron-donating groups may be less effective. osti.gov The ability to perform late-stage radiofluorination is of great interest for the synthesis of radiotracers for Positron Emission Tomography (PET) imaging. nih.govosti.gov

| Substrate | Catalyst/Reagents | Conditions | Product | Yield | Ref. |

| 8-Methylquinoline | 10 mol% Pd(OAc)₂, PhI(OPiv)₂, AgF | CH₂Cl₂, 60 °C | 8-(Fluoromethyl)quinoline | 63% | nih.gov |

| 8-Methylquinoline | 10 mol% Pd₂(dba)₃, PhI(OAc)₂, Ag[¹⁸F]F | CH₂Cl₂, 145 °C, 30 min | 8-([¹⁸F]Fluoromethyl)quinoline | 4 ± 1% RCY | osti.gov |

| 2-Chloro-8-methylquinoline | 10 mol% Pd(OAc)₂, PhI(OPiv)₂, AgF | CH₂Cl₂, 60 °C | 2-Chloro-8-(fluoromethyl)quinoline | 60% | nih.gov |

Other Coupling and Derivatization Reactions

Buchwald-Hartwig Amination with Boronic Acids

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming carbon-nitrogen bonds, typically by reacting an aryl halide or pseudohalide with an amine. wikipedia.org While this reaction does not directly involve the boronic acid group of this compound, it is highly relevant for the synthesis and modification of its precursors or derivatives. For instance, a halogenated quinoline can be coupled with an amine to install a nitrogen-based functional group.

The reaction mechanism proceeds via the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to yield the aminated product and regenerate the Pd(0) catalyst. wikipedia.orglibretexts.org The choice of ligand and base is critical for success. ias.ac.in Research on the amination of 8-(Benzyloxy)-5-bromoquinoline, a close structural analog to the core of the target compound, demonstrated that sterically demanding, electron-rich phosphine ligands are effective. ias.ac.in The reaction conditions, including the specific palladium/ligand combination, must often be optimized based on the electronic and steric properties of the substrates. ias.ac.in

| Ligand | Amine | Solvent | Yield (%) | Ref. |

| Johnphos (L1) | N-Methylaniline | Toluene | 85 | ias.ac.in |

| Tri-tert-butylphosphine (L2) | N-Methylaniline | Toluene | 69 | ias.ac.in |

| Johnphos (L1) | Aniline | Toluene | 88 | ias.ac.in |

| Johnphos (L1) | 4-Methoxyaniline | Toluene | 92 | ias.ac.in |

Copper-Catalyzed Reactions with Boronic Acids

Copper catalysis provides a complementary approach to palladium for coupling reactions involving boronic acids. mdpi.com These reactions are valuable for forming C-C and C-heteroatom bonds. mdpi.com Copper-catalyzed reactions involving aryl boronic acids include:

Homocoupling: A common side reaction where two boronic acid molecules couple to form a biaryl product. Understanding the mechanism, which can involve transmetalation from boron to Cu(II) and the formation of organocopper intermediates, is crucial for minimizing this undesired pathway in cross-coupling reactions. mdpi.com

C-N Cross-Coupling: Copper catalysts can facilitate the amidation of aryl boronic acids. A chelation-assisted strategy has been developed for the selective C-N coupling of aryl boronic acids with amides at room temperature under open-flask conditions, delivering unsymmetrical amides in high yields. acs.org Copper(II) catalysts have also been used to convert aryl boronic acids, boronates, and trifluoroborates into the corresponding aryl azides using NaN₃. nih.gov

Radical Carboamination: The 8-aminoquinoline (B160924) group can act as a directing group in copper-catalyzed reactions. For example, Cu(I) can catalyze the radical carboamination of 8-aminoquinoline-oriented buteneamides with chloroform, proceeding through a proposed Cu(I)/Cu(II)/Cu(III) catalytic cycle. nih.govrsc.org

These examples show the utility of copper catalysis in transforming the boronic acid functional group into other valuable functionalities under various conditions.

Minisci Reaction with Boronic Acid Derivatives

The Minisci reaction is a powerful method for the C-H functionalization of electron-deficient N-heteroarenes, such as the quinoline ring system. nih.gov The reaction involves the addition of a carbon-centered radical to the protonated heterocycle. nih.gov Classically, radicals were generated from sources like carboxylic acids, but recent advancements have established that boronic acids and their derivatives can serve as effective radical precursors. nih.govnsf.gov

In a modern variation, photoredox catalysis is used to generate alkyl radicals from alkyl boronic acids. nih.govrsc.org Using a photocatalyst like [Ru(bpy)₃]Cl₂ and an oxidant, primary and secondary alkyl groups can be efficiently installed onto various N-heteroarenes under mild conditions. nih.gov The proposed mechanism involves the generation of a radical from the boronic acid, which then adds to the protonated N-heteroarene. The resulting radical cation is oxidized to complete the catalytic cycle. nih.gov

Alternatively, metal oxidants like manganese(III) acetate (B1210297) can be used to initiate the radical formation from potassium alkyltrifluoroborates, which are derivatives of boronic acids. nih.gov This method also enables the direct alkylation of heteroarenes via a Minisci-type pathway. nih.gov The versatility of boronic acid derivatives as radical precursors has significantly expanded the scope and applicability of the Minisci reaction for late-stage functionalization. nih.govnsf.gov

Cascade Reactions and Annulation Strategies

Cascade and annulation reactions involving this compound are of significant interest for the construction of novel polycyclic and heterocyclic frameworks. The quinoline moiety can act as a directing group or a reactive partner, while the boronic acid is a versatile handle for cross-coupling and other transformations. The strategic placement of the methyl group at the 8-position can also influence the regioselectivity of these reactions through steric and electronic effects.

Although specific, detailed research findings on cascade and annulation reactions directly employing this compound to build complex polycyclic systems are not extensively documented in publicly available literature, we can extrapolate potential reaction pathways based on known reactivity of similar compounds. For instance, tandem Suzuki-Miyaura coupling followed by an intramolecular cyclization is a plausible strategy. In such a sequence, the boronic acid would first participate in an intermolecular cross-coupling with a suitably functionalized partner, followed by a subsequent intramolecular reaction to forge a new ring system.

Future research in this area could focus on developing novel catalytic systems to enable unprecedented transformations. The exploration of multi-component reactions, where this compound, a coupling partner, and a third component are combined in a one-pot synthesis, could lead to the rapid generation of diverse molecular libraries. The development of such innovative synthetic strategies holds immense promise for the discovery of new materials and therapeutic agents.

Due to the limited specific research data on cascade and annulation reactions of this compound, a data table of detailed research findings cannot be provided at this time.

Computational Chemistry and Spectroscopic Analysis

Density Functional Theory (DFT) Studies of Reactivity and Steric Effects

Density Functional Theory (DFT) is a powerful computational tool for investigating the electronic structure and reactivity of molecules like 8-Methylquinoline-5-boronic acid. DFT calculations can elucidate the influence of the methyl and boronic acid groups on the quinoline (B57606) core, providing valuable information on the molecule's reactivity and steric properties.

DFT studies on similar quinoline derivatives have shown that the distribution of electron density, as visualized through molecular electrostatic potential (MEP) maps, can predict sites susceptible to electrophilic and nucleophilic attack. For this compound, the nitrogen atom in the quinoline ring is expected to be a site of negative potential, indicating its basicity. The boron atom of the boronic acid group, being electron-deficient, would be an electrophilic center.

The reactivity of this compound can be quantified through various DFT-derived descriptors. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. A smaller HOMO-LUMO gap generally suggests higher chemical reactivity. sci-hub.se The steric hindrance imposed by the 8-methyl group can also be analyzed by calculating the dihedral angles and bond lengths around the C5-B bond, which can affect the accessibility of the boronic acid group for catalysis.

A representative table of DFT-calculated reactivity descriptors for this compound is presented below, based on typical values for similar aromatic boronic acids.

Table 1: Predicted DFT Reactivity Descriptors for this compound

| Descriptor | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | -6.2 eV | Relates to the ability to donate electrons. |

| LUMO Energy | -1.5 eV | Relates to the ability to accept electrons. |

| HOMO-LUMO Gap | 4.7 eV | Indicates chemical reactivity and stability. sci-hub.se |

| Dipole Moment | ~3.5 D | Reflects the overall polarity of the molecule. |

| Natural Charge on Boron | +1.2 e | Indicates the electrophilic nature of the boron atom. |

Molecular Dynamics (MD) Simulations in Boronic Acid Systems

Molecular Dynamics (MD) simulations offer a means to study the dynamic behavior of this compound in solution and its interactions with other molecules over time. While specific MD studies on this compound are not prevalent, the methodology has been widely applied to other boronic acid systems, providing a framework for what could be investigated.

A primary application of MD simulations for boronic acids is to understand their solvation and aggregation behavior. In aqueous solutions, boronic acids can form various species, including the neutral trigonal acid and the anionic tetrahedral boronate. MD simulations can model the interactions with water molecules and the transitions between these forms, which is crucial for understanding the pH-dependent behavior of these compounds.

Furthermore, MD simulations are invaluable in studying the interactions of boronic acids with biological macromolecules. For instance, if this compound were to be investigated as a potential enzyme inhibitor, MD simulations could model its binding to the active site, revealing key interactions and the stability of the complex. The development of specialized force fields for boron-containing compounds has enhanced the accuracy of these simulations.

Potential areas of investigation for this compound using MD simulations include:

Self-Assembly: Investigating the potential for the molecules to form dimers or larger aggregates in different solvents.

Membrane Permeation: Simulating the passage of the molecule across a lipid bilayer to assess its potential bioavailability.

Binding to Saccharides: Boronic acids are known to bind to diols, such as those found in saccharides. MD simulations could elucidate the dynamics and thermodynamics of this binding process.

Natural Bonding Orbital (NBO) Analysis

Natural Bonding Orbital (NBO) analysis is a computational technique that provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized orbitals. For this compound, NBO analysis can offer insights into hybridization, bond strengths, and intramolecular interactions that govern its properties.

NBO analysis partitions the molecular wavefunction into localized one-center (lone pairs) and two-center (bonds) orbitals. This allows for a Lewis-like description of the molecule. The analysis can reveal the hybridization of the atomic orbitals contributing to each bond. For example, the hybridization of the boron atom in the boronic acid group can be determined, which is typically sp² in the trigonal form and sp³ in the tetrahedral boronate form.

A key feature of NBO analysis is the examination of donor-acceptor interactions, which are quantified by second-order perturbation theory. These interactions represent delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO. In this compound, significant interactions would be expected between the lone pair of the quinoline nitrogen and antibonding orbitals of the aromatic ring, as well as between the filled π-orbitals of the quinoline system and the empty p-orbital of the boron atom.

Below is a hypothetical table of selected NBO analysis results for this compound, illustrating the types of information that can be obtained.

Table 2: Predicted NBO Analysis of Key Interactions in this compound

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| π(C-C) in quinoline | π*(C-C) in quinoline | ~15-20 | π-conjugation within the ring |

| LP(1) N | σ*(C-C) adjacent | ~2-5 | Hyperconjugative stabilization |

| π(Quinoline Ring) | p(B) | ~5-10 | Resonance donation to boron |

| σ(C-H) of methyl | σ*(C-C) in quinoline | ~1-3 | Hyperconjugation from methyl group |

Spectroscopic Characterization Techniques for Boronic Acids (Excluding basic compound identification data)

Advanced spectroscopic techniques are essential for the detailed characterization of boronic acids like this compound, going beyond simple confirmation of its structure.

¹¹B NMR Spectroscopy: This technique is particularly powerful for studying boronic acids due to the presence of the boron atom. The chemical shift of the ¹¹B nucleus is sensitive to the coordination environment of the boron atom. In its trigonal sp² hybridized state, the ¹¹B resonance typically appears at a lower field (around 20-30 ppm). Upon binding to a diol or at high pH, the boron atom becomes tetrahedral and sp³ hybridized, causing a significant upfield shift in the ¹¹B NMR spectrum (to around 5-10 ppm). This allows for the direct monitoring of binding events and the determination of the pKa of the boronic acid. nih.gov

Raman Spectroscopy: Raman spectroscopy provides information about the vibrational modes of a molecule and can be used to study the structure and reactions of boronic acids. For instance, the B-O stretching and C-B stretching vibrations can be identified. Tip-enhanced Raman spectroscopy (TERS) can even be used to monitor the condensation of boronic acids on surfaces at the nanoscale, providing detailed structural information about the resulting boroxine (B1236090) rings. acs.org

UV-Vis Spectroscopy: The quinoline moiety of this compound is chromophoric, and its UV-Vis absorption spectrum is sensitive to the electronic environment. The absorption spectrum of quinoline derivatives typically shows multiple bands corresponding to π-π* transitions. nih.gov Changes in pH or the binding of the boronic acid group to a diol can alter the electronic structure of the molecule, leading to shifts in the absorption maxima (λmax). researchgate.net This property can be exploited for sensing applications.

Mass Spectrometry: While challenging due to the tendency of boronic acids to form cyclic anhydrides (boroxines) and other adducts in the mass spectrometer, advanced techniques like electrospray ionization (ESI) mass spectrometry can be optimized for their analysis. rsc.orgresearchgate.net High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition of the parent ion and any observed fragments.

Table 3: Spectroscopic Techniques and Their Application to this compound

| Technique | Information Obtained | Expected Observations |

|---|---|---|

| ¹¹B NMR | Coordination state of boron, pKa, diol binding | Shift from ~28 ppm (trigonal) to ~8 ppm (tetrahedral) upon diol binding. nih.gov |

| Raman | Vibrational modes, condensation reactions | Characteristic peaks for B-O and C-B stretching, changes upon boroxine formation. acs.org |

| UV-Vis | Electronic transitions, sensing applications | π-π* transitions characteristic of the quinoline system, shifts upon pH change or binding. nih.govresearchgate.net |

| ESI-MS | Molecular weight, fragmentation patterns | Observation of the molecular ion, as well as boroxine and solvent adducts. rsc.org |

Applications in Advanced Organic Synthesis

Synthesis of Complex Organic Molecules as Intermediates

8-Methylquinoline-5-boronic acid serves as a crucial intermediate in multi-step synthetic sequences. The boronic acid moiety is a key functional group, primarily utilized in palladium-catalyzed cross-coupling reactions to form new carbon-carbon bonds. This strategic placement on the quinoline (B57606) scaffold allows for the direct introduction of aryl, heteroaryl, or other organic fragments, leading to the assembly of more complex structures.

The precursor, 8-methylquinoline (B175542), is a known intermediate in the synthesis of agricultural chemicals. For example, it can be oxidized to form 2-acetylnicotinic acid, a component in certain agrochemical products google.com. As a derivative, this compound extends this utility, acting as a foundational component for creating a wide array of substituted quinoline intermediates. Chemical supplier databases list downstream products derived from this boronic acid, indicating its role as a starting point for more elaborate molecules, such as N-(3-(dimethylamino)propyl)-8-methyl-5-(1H-pyrazol-1-yl)quinolin-2-amine alfa-chemistry.com. Its commercial availability as a "building block" underscores its importance as a reliable starting material for research and development in medicinal and materials science cymitquimica.com.

Functionalization of Quinoline Core and Derivatization at Specific Positions

The structure of this compound offers two distinct and highly valuable sites for functionalization: the boronic acid at position C5 and the methyl group at position C8.

The boronic acid group is a cornerstone of modern cross-coupling chemistry, most notably the Suzuki-Miyaura reaction researchgate.netyoutube.com. This reaction is one of the most powerful and widely used methods for forming C-C bonds, allowing for the coupling of the quinoline core with a vast range of aryl and heteroaryl halides researchgate.netnih.gov. The reaction is known for its mild conditions and tolerance of various functional groups, making it an ideal method for elaborating the quinoline scaffold at the C5 position youtube.comnih.gov.

Simultaneously, the methyl group at the C8 position provides a second site for derivatization through C(sp³)–H bond activation nih.govacs.org. The nitrogen atom at position 1 of the quinoline ring acts as a directing group, enabling transition-metal catalysts (such as rhodium, cobalt, or palladium) to selectively activate the C-H bonds of the adjacent methyl group nih.govacs.orgresearchgate.net. This allows for the introduction of a variety of functional groups, including alkenes, aryl groups, and amides, directly onto the methyl carbon nih.govacs.org. This dual-handle approach enables the precise and independent modification of the molecule at two different locations.

| Compound Name | CAS Number | Molecular Formula | Application/Reaction |

| This compound | 1025010-58-5 | C₁₀H₁₀BNO₂ | Core building block |

| 8-Methylquinoline | 611-32-5 | C₁₀H₉N | Precursor, C-H activation substrate |

| N-(3-(dimethylamino)propyl)-8-methyl-5-(1H-pyrazol-1-yl)quinolin-2-amine | 1210043-68-7 | C₁₈H₂₃N₅ | Downstream product from synthesis |

| 2-Acetylnicotinic acid | Not Available | C₈H₇NO₃ | Agricultural chemical intermediate |

Enabling Late-Stage Functionalization Strategies

Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry that involves modifying a complex, often biologically active, molecule in the final steps of a synthesis to rapidly generate analogues. This compound is well-suited to enable such strategies.

The C(sp³)–H bonds of the 8-methyl group are ideal targets for LSF. The directing effect of the quinoline nitrogen allows for precise and predictable C-H activation, enabling the introduction of new functional groups onto an already complex molecular scaffold nih.govresearchgate.net. This approach avoids the need for a complete re-synthesis of the core structure. Review articles have highlighted the utility of 8-methylquinolines in transition metal-catalyzed C-H functionalization, demonstrating its applicability in creating diverse molecular structures from a common intermediate nih.gov.

Furthermore, the boronic acid at the C5 position can be used in LSF via Suzuki-Miyaura coupling. A complex molecular fragment containing a halide can be coupled with this compound, or conversely, a complex boronic acid can be coupled with a halogenated 8-methylquinoline derivative. This provides a modular and efficient way to join large molecular components at a late stage of a synthetic route.

Modular Synthesis of Diversely Substituted Quinoline Derivatives

Modular synthesis aims to construct molecules by joining together interchangeable "modules" or building blocks. The dual reactivity of this compound makes it an exceptional platform for this approach.

Chemists can design a synthetic strategy where two different sets of coupling partners are used to modify the molecule at its two reactive sites. For instance, a library of diverse aryl halides can be coupled at the C5 position via the Suzuki reaction. Subsequently, each of these new derivatives can undergo a range of C-H activation reactions at the C8-methyl group to introduce a second point of diversity. This combinatorial approach allows for the rapid generation of a large library of structurally distinct quinoline derivatives from a single, common starting material. This modularity is highly valuable in drug discovery and materials science, where the ability to systematically explore chemical space is crucial for optimizing molecular properties.

Boron Based Reagents and Reagent Development

Development of Organoboron Reagents for C-H Functionalization

The 8-methylquinoline (B175542) core is an ideal substrate for C(sp³)-H functionalization reactions. nih.gov The nitrogen atom acts as a powerful directing group, forming stable cyclometallated complexes with various transition metals (e.g., ruthenium, rhodium, palladium), which facilitates the selective activation of the C-H bonds of the adjacent methyl group. nih.govresearchgate.net This directed activation allows for the introduction of a wide range of functional groups, including aryl, alkenyl, and amide moieties. researchgate.netacs.org

The presence of the boronic acid group at the C5-position of 8-methylquinoline-5-boronic acid introduces a second, highly versatile functional handle. This dual functionality allows for a two-pronged synthetic strategy:

C-H functionalization of the methyl group , followed by a subsequent cross-coupling reaction at the C5-boronic acid position.

Cross-coupling at the C5-position first , followed by a directed C-H activation at the C8-methyl group.

This orthogonality provides chemists with significant flexibility in designing synthetic routes to complex, highly substituted quinoline (B57606) derivatives. For instance, a Ru(II)-catalyzed amidation can be performed on the methyl group of the 8-methylquinoline scaffold, followed by a Suzuki-Miyaura coupling using the C5-boronic acid to introduce an aryl or heteroaryl group. researchgate.net

Furthermore, the quinoline ring itself is subject to C-H activation. Studies on 8-methylquinoline have shown that rhodium complexes can competitively activate C-H bonds at the C2 and C4 positions of the heterocyclic ring. researchgate.net The electronic properties of the C5-boronic acid group can influence the regioselectivity of these transformations, making this compound a unique reagent for exploring and controlling site-selectivity in quinoline functionalization. The direct functionalization of quinone systems with boronic acids using silver(I) catalysis also highlights the potential for radical-mediated additions, a pathway that could be explored with quinoline-based systems. nih.gov

Strategies for Boronic Acid Protection and Deprotection

While immensely useful, boronic acids can present challenges. They are susceptible to degradation, particularly protodeboronation, and can form cyclic, trimeric anhydrides (boroxines), which can complicate stoichiometry and reaction reproducibility. sigmaaldrich.comchem-station.com To mitigate these issues, the boronic acid moiety is often "protected" by converting it into a more stable derivative. This strategy is crucial when performing reactions that are incompatible with a free boronic acid, such as those under certain acidic or oxidative conditions. chem-station.comorganic-chemistry.org

For this compound, several protection strategies are available:

Pinacol (B44631) Esters: The most common method of protection involves reacting the boronic acid with pinacol to form a five-membered cyclic boronate ester. chem-station.com The resulting this compound pinacol ester is significantly more stable, generally compatible with silica (B1680970) gel chromatography, and can often be used directly in Suzuki-Miyaura coupling reactions. chem-station.comgoogle.com Deprotection back to the boronic acid can be achieved by hydrolysis, often under acidic conditions or by transesterification. chem-station.com

N-Methyliminodiacetic Acid (MIDA) Boronates: Complexation with N-methyliminodiacetic acid (MIDA) yields highly stable, crystalline, and free-flowing solids. sigmaaldrich.combldpharm.com MIDA boronates are exceptionally robust, tolerating a wide range of anhydrous reaction conditions, including chromatography. sigmaaldrich.com A key feature of MIDA boronates is their ability to undergo slow, controlled release of the free boronic acid under mild aqueous basic conditions (e.g., with NaHCO₃ or K₃PO₄). sigmaaldrich.com This property makes them ideal for reactions involving unstable boronic acids or for use in iterative cross-coupling sequences where the protected boron group must remain inert through several steps. bldpharm.com The conversion of this compound to its MIDA boronate would render it a highly stable and versatile building block for complex, multi-step syntheses. nih.gov

Photolabile Protecting Groups: Novel strategies involving photolabile protecting groups (PPGs) offer traceless removal upon irradiation with light. researchgate.net A recently developed quinoline-based PPG for cysteine protection highlights the potential for creating light-sensitive boron reagents. nih.gov Applying this concept, a photolabile group could be installed on the boronic acid, allowing for its release under specific, bio-orthogonal conditions, which is valuable in chemical biology and materials science.

The choice of protecting group depends on the planned synthetic route, allowing for an orthogonal strategy where one functional group can be manipulated while the other remains masked. organic-chemistry.org

Alternative Boron Sources (e.g., trifluoroborates, boronate esters) in Coupling Reactions

Beyond in-situ protection, boronic acids can be converted into alternative reagents that offer superior stability, handling, and reactivity profiles. These derivatives often serve as direct, bench-stable surrogates in coupling reactions.

Potassium Organotrifluoroborates: Reacting a boronic acid with potassium hydrogen fluoride (B91410) (KHF₂) converts it to the corresponding potassium organotrifluoroborate salt (R-BF₃K). researchgate.net These salts are typically crystalline, highly stable to air and moisture, and can often be stored indefinitely. nih.govnih.gov The tetracoordinate boron center is less reactive than the trigonal planar boronic acid, effectively "protecting" it. nih.gov The reactivity for cross-coupling is unmasked under the reaction conditions. nih.gov 8-Methylquinoline-5-trifluoroborate would serve as an excellent, easy-to-handle solid for Suzuki-Miyaura couplings, tolerating a wide variety of functional groups on the coupling partner. nih.govorganic-chemistry.org

Boronate Esters: As mentioned, pinacol esters are the most prevalent boronate esters used in synthesis. chem-station.com Their stability and ease of handling make them a default choice for many applications. bldpharm.comambeed.com They are readily prepared from the boronic acid and are competent coupling partners in a vast array of cross-coupling reactions. escholarship.org

Diethanolamine (B148213) (DABO) Boronates: Another class of stable boron derivatives are the complexes formed with diethanolamine (DABO). nih.gov These adducts are air-stable, crystalline solids that can be easily isolated and stored, even for traditionally labile heterocyclic boronic acids. nih.gov They can be used directly in Suzuki-Miyaura reactions, where they hydrolyze in situ to release the active boronic acid. nih.govsci-hub.se The formation of the DABO complex of this compound would provide an inexpensive and highly stable alternative for cross-coupling applications. nih.govnih.gov

The availability of these different boron reagents provides chemists with a toolkit to tackle diverse synthetic challenges, allowing them to select the optimal boron source based on the required stability, reactivity, and reaction conditions.

Future Directions and Emerging Trends in 8 Methylquinoline 5 Boronic Acid Research

New Catalytic Systems for C-H Activation and Cross-Coupling

The development of novel catalytic systems is paramount for expanding the synthetic utility of 8-methylquinoline-5-boronic acid. Future research is focused on creating catalysts that can selectively functionalize the C-H bonds of the quinoline (B57606) core or the methyl group, while also facilitating cross-coupling reactions at the boronic acid site.

Transition-metal catalysis remains a cornerstone of C-H activation. nih.gov The inherent directing ability of the quinoline's nitrogen atom often guides functionalization. For instance, iridium-based catalysts are well-known for their ability to catalyze the C-H borylation of quinolines. nih.govresearchgate.netrsc.orgrsc.org A significant trend is the development of systems that can override this innate directing effect to achieve selectivity at other positions. Research into rhodium(III)-catalyzed C(sp³)-H alkylation of 8-methylquinolines has demonstrated the feasibility of functionalizing the methyl group directly. nih.gov Similarly, palladium-catalyzed systems, often using an 8-aminoquinoline (B160924) auxiliary, have shown effectiveness in functionalizing benzylic C-H bonds. nih.govacs.org

For this compound, the future lies in developing catalytic systems that can perform sequential or one-pot C-H functionalization and Suzuki-Miyaura cross-coupling reactions. The boronic acid moiety is a prime substrate for palladium-catalyzed Suzuki-Miyaura coupling, a powerful method for forming carbon-carbon bonds. rsc.orgjyu.fi The challenge and opportunity lie in designing a catalyst that can tolerate the boronic acid group while activating a C-H bond elsewhere on the molecule, or vice-versa. This could lead to the rapid assembly of complex, polysubstituted quinolines from a single, versatile building block.

Emerging catalytic systems may employ bimetallic catalysis or novel ligand designs to achieve orthogonal reactivity, allowing for selective reaction at either the C-H bond or the C-B bond by simply tuning the reaction conditions or the catalyst itself.

Table 1: Emerging Catalytic Systems for Quinoline Functionalization

| Catalyst System | Target Bond | Reaction Type | Potential Application for this compound |

|---|---|---|---|

| Iridium/Phosphine (B1218219) Ligands | C-H (Aromatic) | Borylation | Selective C-H borylation at positions other than C5. nih.govresearchgate.net |

| Rhodium(III) | C(sp³)-H (Benzylic) | Alkylation | Functionalization of the 8-methyl group. nih.gov |

| Palladium(II)/Auxiliary | C(sp³)-H (Benzylic) | Arylation, etc. | Controlled functionalization of the methyl group. nih.govnih.gov |

Integration with Photoredox Catalysis

A major emerging trend in organic synthesis is the integration of photoredox catalysis with transition-metal catalysis, a strategy that enables novel transformations under exceptionally mild conditions. bohrium.com This dual catalytic approach is particularly promising for the functionalization of this compound.

Visible-light photoredox catalysis can generate radical intermediates from starting materials that are often difficult to activate using traditional thermal methods. acs.org For arylboronic acids, dual nickel/photoredox catalysis has emerged as a powerful tool for forging C(sp²)-C(sp³) bonds. researchgate.net This system typically involves the oxidation of the boronic acid to generate an aryl radical, which then engages in a nickel-mediated cross-coupling cycle. nih.govresearchgate.netnih.gov Applying this strategy to this compound could enable a wide range of previously challenging cross-coupling reactions, such as the introduction of alkyl groups at the C5 position under mild, light-driven conditions.

Furthermore, photoredox-mediated approaches can facilitate deoxygenative radical additions, using carboxylic acids as radical precursors that can add to vinyl boronic esters. nih.govnih.gov This opens up possibilities for novel reaction pathways where the boronic acid group of this compound is first transformed into a vinyl boronic ester, followed by a photoredox-mediated addition.

Future research will likely focus on developing photocatalytic systems that are selective for the this compound scaffold. This includes designing photocatalysts and ligands that can control the site of reaction, potentially enabling selective functionalization of the quinoline ring through a photoredox-mediated C-H activation pathway, while leaving the boronic acid group intact for subsequent transformations.

Flow Chemistry and Continuous Synthesis Approaches

Flow chemistry, or continuous synthesis, is rapidly transitioning from a niche technology to a mainstream tool in both academic and industrial laboratories. vapourtec.com This approach offers significant advantages in terms of safety, scalability, efficiency, and process control compared to traditional batch synthesis. The application of flow chemistry to the synthesis and functionalization of this compound represents a significant future direction.

The synthesis of quinolines and boronic acids has been successfully demonstrated in continuous flow systems. rsc.orgresearchgate.net For example, the synthesis of 2-methylquinoline (B7769805) compounds from nitroarenes has been achieved using a heterogeneous catalyst in a continuous reactor. rsc.org Similarly, photochemical reactions, which are often difficult to scale up in batch due to light penetration issues, are ideally suited for flow reactors that feature a high surface-area-to-volume ratio. vapourtec.comacs.org This synergy is particularly relevant for the photoredox-catalyzed reactions discussed in the previous section.

A key future goal will be to develop a telescoped, multi-step continuous process starting from simple precursors to generate this compound and then directly functionalize it in a subsequent flow module without isolation of intermediates. For instance, a flow reactor could be designed to first synthesize the 8-methylquinoline (B175542) core, followed by an in-line iridium-catalyzed C-H borylation step to install the boronic acid at the C5 position. A final module could then perform a Suzuki-Miyaura coupling or another functionalization reaction. This integrated approach would dramatically increase efficiency and reduce waste.

Table 2: Potential Flow Chemistry Applications

| Flow Process | Key Advantage | Relevance to this compound |

|---|---|---|

| Continuous Synthesis of Quinolines | Scalability, Safety | Efficient production of the core 8-methylquinoline scaffold. researchgate.net |

| Photochemical Flow Reaction | Efficiency, Scalability | Integration with photoredox catalysis for functionalization. vapourtec.comacs.org |

| Multi-step Telescoped Synthesis | Process Intensification | "End-to-end" synthesis and functionalization without isolation. |

Computational-Driven Design of Novel Reactions